
Fenofibrato-d6
Descripción general
Descripción
Inhibidor de PTP I es un compuesto conocido por su capacidad de inhibir las protein tirosina fosfatasas (PTPs). Las protein tirosina fosfatasas son enzimas que eliminan los grupos fosfato de los residuos de tirosina fosforilados en las proteínas, desempeñando un papel crucial en la regulación de procesos celulares como el crecimiento celular, la diferenciación y el metabolismo. El Inhibidor de PTP I se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas la diabetes, el cáncer y los trastornos neurodegenerativos .
Aplicaciones Científicas De Investigación
Analytical Applications
Internal Standard in Quantification:
Fenofibrate-d6 serves as an internal standard in the quantification of fenofibrate using techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated compound helps improve the accuracy and reliability of analytical results by compensating for variability in sample preparation and instrument performance .
Pharmacokinetic Studies:
Due to its stable isotopic labeling, fenofibrate-d6 is extensively utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate in biological systems. This application is crucial for understanding the drug's behavior in vivo, which can inform dosage recommendations and therapeutic efficacy .
Clinical Research Applications
Treatment of Dyslipidemia:
Fenofibrate is primarily used to treat dyslipidemia by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα. Research involving fenofibrate-d6 can help elucidate the mechanisms by which fenofibrate reduces triglyceride levels and increases high-density lipoprotein (HDL) cholesterol levels .
Case Study: GSD Ia Treatment:
A study demonstrated that fenofibrate significantly decreases hepatic triglycerides and glycogen levels in neonatal mice with Glycogen Storage Disease type Ia (GSD Ia). The administration of fenofibrate led to improved autophagy and β-oxidation of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders characterized by lipid accumulation . This research highlights the compound's relevance beyond traditional dyslipidemia treatment.
Mechanistic Studies
Autophagy and Metabolism:
Fenofibrate-d6 has been used in studies investigating its effects on autophagy and lipid metabolism. In particular, it has been shown to restore autophagic flux in models of impaired autophagy, such as GSD Ia mice. The compound's ability to modulate key proteins involved in autophagy (e.g., LC3-II and P62) provides insights into its cellular mechanisms .
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD):
Research indicates that fenofibrate may also be beneficial in treating NAFLD due to its lipid-modulating effects. By studying fenofibrate-d6, researchers can better understand its role in reducing liver fat accumulation and improving liver function markers .
Safety and Efficacy Studies
Long-term Safety Profile:
Fenofibrate has an established safety profile as an FDA-approved drug. Studies using fenofibrate-d6 can help assess long-term safety outcomes in various populations, including those with metabolic syndromes or cardiovascular diseases. This is particularly important for evaluating the risk-benefit ratio of chronic treatment regimens .
Mecanismo De Acción
El Inhibidor de PTP I ejerce sus efectos uniéndose al sitio activo de las protein tirosina fosfatasas, inhibiendo así su actividad enzimática. Esta inhibición evita la desfosforilación de los residuos de tirosina en las proteínas, lo que lleva a vías de señalización celular alteradas. Los objetivos moleculares del Inhibidor de PTP I incluyen varias PTP involucradas en procesos celulares clave, como PTP1B y TC-PTP. Al inhibir estas enzimas, el Inhibidor de PTP I puede modular las vías relacionadas con el crecimiento celular, la diferenciación y el metabolismo .
Análisis Bioquímico
Biochemical Properties
Fenofibrate-d6 interacts with PPARα, a key regulator of lipid metabolism . It has EC50 values of 18 and 30 μM for mouse and human receptors, respectively . It is selective for PPARα over PPARγ and lacks activity at mouse and human PPARδ at a concentration of 100 μM .
Cellular Effects
Fenofibrate-d6 has been shown to significantly reduce serum lipid levels in hyperlipidemia hamsters . It also increases the levels of beneficial bacterial species associated with health, including Bacteroides ovatus, Bifidobacterium animalis, Bacteroides intestinalis, Allobaculum stercoricanis, Lactobacillus reuteri, and Bacteroides acidifaciens .
Molecular Mechanism
Fenofibrate-d6 exerts its effects at the molecular level by binding to PPARα, leading to the activation of this receptor . This activation results in the modulation of genes involved in lipid metabolism, leading to decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, fenofibrate-d6 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the progression of diabetic retinopathy and other microvascular endpoints in patients with type 2 diabetes over a mean 4.03-year follow-up period .
Dosage Effects in Animal Models
In animal models, the effects of fenofibrate-d6 vary with different dosages. For example, in a study involving hamsters fed a high-fat diet, fenofibrate treatments significantly reduced the serum lipid levels in hyperlipidemia hamsters . The group treated with fenofibrate exhibited higher levels of beneficial bacterial species associated with health .
Metabolic Pathways
Fenofibrate-d6 is involved in the PPARα pathway, which plays a crucial role in lipid metabolism . It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
Fenofibrate-d6 is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate-d6 is significantly affected by the fat content of ingested food .
Subcellular Localization
The subcellular localization of fenofibrate-d6 is primarily within the liver, heart, muscle, and kidney, where it augments fatty acid catabolism . It is also found in the cells of the gastrointestinal tract where it is absorbed .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Inhibidor de PTP I implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética normalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal del Inhibidor de PTP I se sintetiza mediante una serie de reacciones de condensación y ciclización.
Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura principal mediante reacciones de sustitución, utilizando reactivos como haluros y aminas.
Purificación: El producto final se purifica mediante técnicas como la recristalización y la cromatografía para obtener un compuesto de alta pureza.
Métodos de producción industrial
La producción industrial del Inhibidor de PTP I sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El Inhibidor de PTP I se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones se realizan en condiciones de atmósfera inerte.
Sustitución: Haluros, aminas; las reacciones se llevan a cabo en disolventes polares o no polares, dependiendo de la sustitución específica.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados del Inhibidor de PTP I con grupos funcionales modificados, que se pueden estudiar más a fondo por sus actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de PTP1B: Compuestos que inhiben específicamente la protein tirosina fosfatasa 1B, como ABBV-CLS-484 y Compuesto-182.
Compuestos de vanadio: Inhibidores basados en vanadio que imitan al fosfato e inhiben una amplia gama de PTP.
Singularidad
El Inhibidor de PTP I es único en su capacidad de inhibir selectivamente múltiples PTP, lo que lo convierte en una herramienta versátil para estudiar diversos procesos celulares y posibles aplicaciones terapéuticas. A diferencia de algunos otros inhibidores, el Inhibidor de PTP I ha demostrado eficacia en la modulación de múltiples vías de señalización, lo que proporciona un alcance más amplio de investigación y potencial terapéutico .
Actividad Biológica
Fenofibrate-d6 is a deuterium-labeled derivative of fenofibrate, a widely used medication primarily indicated for the management of dyslipidemia. It functions as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), playing a crucial role in lipid metabolism. This article explores the biological activity of fenofibrate-d6, including its pharmacological effects, mechanisms of action, and relevant research findings.
Fenofibrate exerts its effects primarily through the activation of PPARα, which leads to several metabolic changes:
- Increased Lipoprotein Lipase Activity : Fenofibrate enhances the activity of lipoprotein lipase, promoting the breakdown of triglycerides into free fatty acids.
- Reduction in Triglyceride Levels : The drug significantly reduces plasma triglyceride levels by enhancing fatty acid β-oxidation and decreasing hepatic production of very-low-density lipoprotein (VLDL) .
- Increased HDL Cholesterol : Fenofibrate also facilitates an increase in high-density lipoprotein (HDL) cholesterol levels, contributing to improved lipid profiles in patients with dyslipidemia .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of fenofibrate-d6 shows notable characteristics:
- Absorption : Fenofibrate is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 to 8 hours post-dose.
- Half-life : The terminal half-life ranges from 20 to 23 hours, allowing for once-daily dosing .
- Bioequivalence Studies : Recent studies indicate that the bioavailability of fenofibrate can be significantly affected by food intake. For instance, under high-fat meal conditions, certain formulations showed a notable increase in absorption compared to others .
Case Studies and Experimental Data
-
Impact on Hepatic Lipid Levels :
- In a study involving neonatal G6pc−/− mice, fenofibrate administration resulted in a rapid decrease in hepatic triglyceride and glycogen levels. This suggests potential therapeutic applications for conditions like glycogen storage disease .
- Histological examinations revealed that fenofibrate treatment led to a significant reduction in hepatosteatosis, indicating improved liver health .
- PPARα Activation and Peripheral Neuropathy :
- Inhibition of Cytochrome P450 Isoforms :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648850 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092484-56-4 | |
Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.